molecular formula C20H26N2O2S B2449172 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 1428151-56-7

1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No. B2449172
CAS RN: 1428151-56-7
M. Wt: 358.5
InChI Key: PCWQHDBVPNIYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to be a selective neurotoxin that targets noradrenergic neurons in the brain. This makes it a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been used in studies investigating the effects of noradrenergic denervation on behavior, cognition, and neuroplasticity.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its selective uptake by noradrenergic neurons in the brain. Once inside the neuron, 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is metabolized to a reactive species that causes damage to the neuron. This results in the degeneration of noradrenergic neurons and a decrease in norepinephrine levels in the brain. The exact mechanism of neurotoxicity is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine are primarily related to its neurotoxicity. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been shown to cause a decrease in norepinephrine levels in the brain, which can lead to changes in behavior, cognition, and neuroplasticity. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has also been shown to affect other neurotransmitter systems, such as dopamine and serotonin, although the exact mechanisms are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to specifically target this system and investigate its role in various physiological and pathological processes. However, there are also limitations to using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine. For example, the neurotoxic effects of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can vary depending on the species and strain of animal used, as well as the dose and route of administration. This can make it difficult to compare results across different studies.

Future Directions

There are many potential future directions for research involving 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine. One area of interest is investigating the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine may also be useful in studying the effects of stress on the brain and the role of the noradrenergic system in stress-related disorders such as depression and anxiety. Additionally, further research is needed to better understand the mechanisms of neurotoxicity and to develop safer and more effective methods for using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments.
Conclusion
In conclusion, 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, or 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, is a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. Its selective neurotoxicity makes it a useful compound for studying the effects of noradrenergic denervation on behavior, cognition, and neuroplasticity. While there are limitations to using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, there are also many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 1-(3,4-dimethylphenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, which is a white crystalline powder with a melting point of 118-120°C. The purity of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-5-7-19(13-17(15)3)21-9-11-22(12-10-21)25(23,24)20-8-6-16(2)18(4)14-20/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWQHDBVPNIYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.